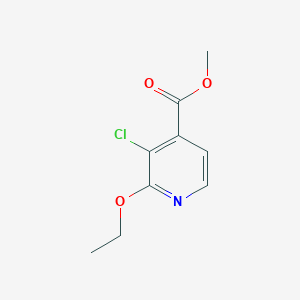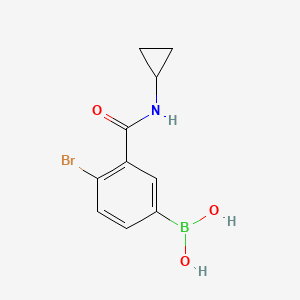
4-Bromo-2-(difluoromethoxy)phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE is an organic compound with a complex structure that includes bromine, fluorine, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluoromethoxy-substituted benzene derivative, followed by a nucleophilic substitution reaction to introduce the acetonitrile group. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Applications De Recherche Scientifique
2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(4-BROMO-2-(DIFLUOROMETHOXY)PHENYL)ACETONITRILE is unique due to the presence of both the bromine and difluoromethoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H6BrF2NO |
|---|---|
Poids moléculaire |
262.05 g/mol |
Nom IUPAC |
2-[4-bromo-2-(difluoromethoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C9H6BrF2NO/c10-7-2-1-6(3-4-13)8(5-7)14-9(11)12/h1-2,5,9H,3H2 |
Clé InChI |
HQFOZBGUYKASIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)OC(F)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)


![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)




